4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
4-bromo-1-(6-methoxypyridin-3-yl)indazole |
InChI |
InChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3 |
InChI Key |
YKEZYQVLCSIEHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 6 Methoxy 3 Pyridyl Indazole and Structural Analogs
General Strategies for Indazole Ring System Construction
The synthesis of the indazole nucleus has been an area of intense research, leading to the development of numerous methods. nih.gov These strategies range from classical condensation and cyclization reactions to modern transition-metal-catalyzed processes that allow for greater efficiency and functional group tolerance.
The indazole ring system exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov Synthetic strategies often yield a mixture of these isomers, although many modern methods have been developed to provide high regioselectivity. researchgate.net
Classical approaches to the 1H-indazole core often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. chemicalbook.com Common methods include:
Diazotization and Cyclization: Starting from o-toluidine (B26562) derivatives, diazotization followed by ring closure involving the methyl group can yield the 1H-indazole. chemicalbook.com Similarly, the reductive cyclization of a diazonium salt prepared from anthranilic acid is a well-established route. chemicalbook.com
Condensation of Hydrazines: The reaction of o-halobenzaldehydes or ketones with hydrazine (B178648) derivatives can lead to the formation of the indazole ring through a condensation and subsequent intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. researchgate.netchemicalbook.com
Reductive Cyclization: Deoxygenative cyclization of 2-nitrobenzaldehydes upon reaction with primary amines and a reducing agent like triethyl phosphite (B83602) provides a pathway to indazole synthesis. researchgate.net
Contemporary methods have focused on improving efficiency, substrate scope, and regioselectivity. These include:
One-Pot Multicomponent Reactions: Procedures involving the reaction of 2-bromobenzaldehydes, primary amines, and an azide (B81097) source (like sodium azide or tetrabutylammonium (B224687) azide) have been developed to synthesize 2H-indazoles in a single step. researchgate.netcaribjscitech.com
[3+2] Cycloaddition Reactions: The reaction of in situ generated arynes with diazo compounds or hydrazones provides a powerful and versatile route to construct the 1H-indazole skeleton. nih.govorganic-chemistry.org
Thermal 6π-Electrocyclization: A sequence involving the dialkenylation of pyrazoles followed by thermal 6π-electrocyclization and oxidation has been used to construct the 1H-indazole ring. mdpi.com
The table below summarizes some of the key classical and contemporary approaches to indazole synthesis.
| Method | Starting Materials | Key Transformation | Product Type |
| Davis–Beirut Reaction | 2-nitro benzaldehyde, primary amine | Intramolecular reductive amination | 2H-Indazole |
| Cadogan Reaction | 2-nitrobenzaldehyde, primary amine, triethyl phosphite | Deoxygenative cyclization via nitrene intermediate | 1H/2H-Indazoles |
| Hydrazine Condensation | o-halobenzaldehyde/ketone, hydrazine | Condensation followed by intramolecular SNA_r | 1H-Indazoles |
| Aryne Cycloaddition | o-(trimethylsilyl)aryl triflates, diazo compounds/hydrazones | [3+2] dipolar cycloaddition | 1H-Indazoles |
| Multicomponent Reaction | 2-bromobenzaldehyde, primary amine, azide source | Consecutive condensation, C-N and N-N bond formation | 2H-Indazoles |
Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, and these methods have been effectively applied to indazole synthesis. nih.gov Palladium-catalyzed reactions often proceed under mild conditions with high efficiency and broad functional group compatibility. nih.gov
One prominent strategy is the intramolecular Buchwald-Hartwig amination. This reaction typically involves the cyclization of precursors like 2-halobenzophenone tosylhydrazones. nih.gov The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the intramolecular C-N bond formation to yield the indazole ring system. nih.gov
Another powerful approach involves palladium-catalyzed C-H activation followed by intramolecular amination. nih.gov For instance, benzophenone (B1666685) tosylhydrazones can be cyclized with a catalyst system such as Pd(OAc)2/Cu(OAc)2/AgOCOCF3. nih.gov This methodology is particularly effective for substrates bearing electron-donating groups on the benzene ring. nih.gov The synthesis of 1H-indazoles from aminohydrazones via a ligand-free palladium-catalyzed intramolecular C-H amination has also been reported. nih.gov These reactions provide a direct and atom-economical route to the indazole core by activating a C-H bond on the aromatic ring for N-N bond formation. nih.govnih.gov
The following table highlights key features of palladium-catalyzed indazole synthesis.
| Method | Precursor Type | Catalyst System (Example) | Key Transformation |
| Intramolecular Buchwald-Hartwig Amination | 2-halobenzophenone tosylhydrazones | Pd(dba)2 / Ligand | C-N bond formation via reductive elimination |
| C-H Activation / Intramolecular Amination | Benzophenone tosylhydrazones | Pd(OAc)2 / Cu(OAc)2 / AgOCOCF3 | Direct C-H functionalization for C-N bond formation |
| Oxidative Benzannulation | Pyrazoles and internal alkynes | Pd(OAc)2 / P(tBu)3·HBF4 | C-H activation and annulation |
Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for indazole synthesis. nih.gov These methods are particularly useful for forming both C-N and N-N bonds required for the indazole core.
Key copper-catalyzed strategies include:
Intramolecular Ullmann-Type Reactions: This approach is used for the cyclization of hydrazones derived from ortho-haloaryl ketones. thieme-connect.com The copper catalyst mediates the intramolecular C-N coupling to form the 1H-indazole. thieme-connect.com Systems using as little as 0.2 mol% of CuO have been shown to be effective. nih.gov
Cascade Reactions: Copper catalysts can facilitate one-pot, multi-component reactions to build the indazole ring. For example, a mixture of 2-bromobenzaldehydes, primary amines, and sodium azide can be converted to 2-aryl-2H-indazoles using a CuI/TMEDA catalyst system. caribjscitech.com Another method involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling-condensation process to yield 3-aminoindazoles. organic-chemistry.org
Cyclization of Alkynylazobenzenes: A copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been developed for the synthesis of 3-alkenyl-2H-indazoles. researchgate.netthieme-connect.com The reaction proceeds via an intramolecular azacupration of the alkyne followed by a 1,2-hydride shift. thieme-connect.com
N-N Bond Formation: An efficient method for constructing 1H-indazoles involves the Cu(OAc)2-mediated cyclization of ketimines prepared from o-aminobenzonitriles. nih.govmdpi.com This reaction forms the crucial N-N bond using oxygen as the sole oxidant. nih.govmdpi.com
The table below provides an overview of common copper-catalyzed methodologies.
| Method | Precursor Type | Catalyst System (Example) | Key Transformation |
| Intramolecular Ullmann Reaction | Hydrazones of o-haloaryl ketones | CuI / Base | Intramolecular C-N coupling |
| Three-Component Reaction | 2-bromobenzaldehyde, primary amine, NaN3 | CuI / TMEDA | Cascade condensation and cyclization |
| Cyclization of Alkynylazobenzenes | 2-alkynylazobenzenes | Copper catalyst | Intramolecular azacupration and rearrangement |
| Oxidative N-N Bond Formation | Ketimines from o-aminobenzonitriles | Cu(OAc)2 / O2 | Intramolecular oxidative amination |
Targeted Synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
The synthesis of the specific target molecule, this compound, requires a strategy that combines the formation of the 4-bromoindazole core with the attachment of the 6-methoxy-3-pyridyl group at the N1 position.
A logical retrosynthetic analysis of this compound involves disconnecting the bond between the indazole N1 atom and the pyridine (B92270) ring. This C-N bond can be formed in the final step via a transition-metal-catalyzed N-arylation reaction, such as a Buchwald-Hartwig or Ullmann coupling.
This leads to two key precursors:
4-Bromo-1H-indazole: The core heterocyclic structure.
A suitable 3-substituted-6-methoxypyridine: The arylating agent, typically 3-halo-6-methoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-6-methoxypyridine).
The preparation of the 4-Bromo-1H-indazole precursor can be envisioned starting from a commercially available substituted aniline (B41778) or toluene (B28343). For instance, a synthetic route could begin with 2-methyl-3-bromoaniline. Diazotization followed by reduction would lead to the indazole core. Alternatively, a route starting from a 2-fluoro- or 2-chlorobenzaldehyde (B119727) derivative, such as 2-fluoro-3-bromobenzaldehyde, could be employed. chemicalbook.com Reaction with hydrazine would form the hydrazone, which then undergoes intramolecular cyclization to yield 4-bromo-1H-indazole. chemicalbook.com A patent describes a method for preparing 4-bromo-5-methyl-1H-indazole starting from a brominated toluene derivative, which is first formylated and then converted to the indazole via an oxime intermediate and subsequent ring closure with hydrazine hydrate. google.com A similar strategy could be adapted for the synthesis of 4-bromo-1H-indazole.
The preparation of the 3-halo-6-methoxypyridine precursor is straightforward. 2-methoxy-5-bromopyridine or 5-iodo-2-methoxypyridine (B78208) are commercially available or can be synthesized from 2-methoxypyridine (B126380) via electrophilic halogenation.
The forward synthesis would proceed in two main stages: construction of the indazole core and the subsequent N-arylation.
Stage 1: Synthesis of 4-Bromo-1H-indazole
One plausible route starts from 3-bromo-2-methylaniline.
Step A (Diazotization): 3-Bromo-2-methylaniline is treated with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.
Step B (Cyclization): The diazonium salt is not isolated but is treated with a reducing agent such as sodium sulfite (B76179) (Na2SO3) or tin(II) chloride (SnCl2) to effect reductive cyclization, yielding 4-bromo-1H-indazole.
Stage 2: Attachment of the Pyridine Moiety (N-Arylation)
The final step is the coupling of 4-bromo-1H-indazole with a suitable pyridine partner, for example, 5-bromo-2-methoxypyridine (B44785). An Ullmann condensation is a common and effective method for this type of N-arylation of indazoles.
Ullmann Condensation: 4-Bromo-1H-indazole is reacted with 5-bromo-2-methoxypyridine in the presence of a copper catalyst (e.g., CuI or CuO), a base (e.g., K2CO3 or Cs2CO3), and often a ligand (e.g., L-proline or 1,10-phenanthroline) in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures. This reaction selectively forms the N1-arylated product, this compound. The regioselectivity for N1 versus N2 alkylation or arylation can be influenced by reaction conditions, but N1 substitution is often the thermodynamically favored outcome. nih.gov
This synthetic approach leverages well-established methodologies for both the construction of the indazole ring and its subsequent N-arylation, providing a reliable pathway to the target compound.
Optimization of Reaction Conditions and Yields for Compound Formation
The formation of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. The optimization of these reactions is a critical step to ensure efficient and high-yielding synthesis. Key parameters that are systematically varied include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
The Buchwald-Hartwig amination, involving the coupling of 4-bromo-1H-indazole with a suitable 3-halo-6-methoxypyridine derivative, is a common approach. The selection of the palladium catalyst and its associated ligand is paramount for the success of this transformation. Catalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are often screened in combination with phosphine-based ligands like XPhos, RuPhos, or Xantphos. The choice of base is also critical, with common options including alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). Solvents are chosen based on their ability to solubilize the reactants and their compatibility with the reaction conditions, with ethereal solvents like dioxane and toluene being frequently employed.
Similarly, the Suzuki-Miyaura coupling provides an alternative route, for instance, by coupling a 4-bromo-1-(boronic acid or ester)-indazole with a 3-halo-6-methoxypyridine. The optimization of this reaction also involves the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₃PO₄), and solvent system.
A representative optimization study for a palladium-catalyzed cross-coupling reaction to form a 1-aryl-4-bromoindazole is summarized in the interactive data table below. The data illustrates how systematic variation of reaction parameters can significantly impact the reaction yield.
Interactive Data Table: Optimization of Palladium-Catalyzed Cross-Coupling for 1-Aryl-4-Bromoindazole Synthesis
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 68 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (3) | K₂CO₃ | Dioxane | 100 | 24 | 55 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 88 (for Suzuki) |
| 6 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 12 | 91 (for Suzuki) |
Note: This table presents representative data based on typical optimization studies for similar compounds and is for illustrative purposes.
Divergent Synthesis of Structural Analogs of this compound for Structure-Activity Relationship Studies
A divergent synthetic approach is a powerful strategy for generating a library of structurally related compounds from a common intermediate, which is essential for exploring the structure-activity relationships (SAR). Starting from a key intermediate like 4-bromo-1H-indazole or a suitable precursor to this compound, various modifications can be introduced to probe the impact of different functional groups on the biological activity of the molecule.
One common divergent strategy involves the late-stage functionalization of the 4-bromoindazole core. The bromine atom at the C4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups.
Another point of diversification is the pyridyl moiety. By employing different substituted pyridyl boronic acids or halides in the initial cross-coupling step, a series of analogs with varying substitution patterns on the pyridine ring can be synthesized. For instance, the methoxy (B1213986) group at the 6-position of the pyridine ring can be replaced with other alkoxy groups, alkyl groups, or halogens to investigate the electronic and steric effects on the target's binding affinity.
Furthermore, modifications can be made to the indazole core itself. For example, different substituents can be introduced at other available positions of the indazole ring, if the starting materials are appropriately chosen. These systematic modifications allow for a comprehensive exploration of the chemical space around the parent compound, providing valuable insights into the key structural features required for optimal biological activity.
The findings from these SAR studies are often compiled in tables to correlate structural changes with biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) against a specific biological target, such as a protein kinase. nih.govbiopolymers.org.uanih.gov
Interactive Data Table: Representative Structure-Activity Relationship Data for 4-Bromo-indazole Analogs
| Compound ID | R¹ (at C4) | R² (on Pyridine) | R³ (on Pyridine) | Biological Activity (IC₅₀, nM) |
| 1 | Br | 6-OCH₃ | H | 50 |
| 2 | Phenyl | 6-OCH₃ | H | 25 |
| 3 | 4-Fluorophenyl | 6-OCH₃ | H | 15 |
| 4 | Thienyl | 6-OCH₃ | H | 40 |
| 5 | Br | 6-OC₂H₅ | H | 65 |
| 6 | Br | 6-CH₃ | H | 80 |
| 7 | Br | 6-OCH₃ | 5-F | 30 |
| 8 | Br | 6-OCH₃ | 4-CH₃ | 55 |
Note: This table presents hypothetical SAR data for illustrative purposes, based on trends observed in related kinase inhibitor studies.
Purification and Advanced Spectroscopic Characterization of Novel Indazole Derivatives
The purification of the synthesized this compound and its analogs is crucial to obtain materials of high purity for biological testing and further studies. Common purification techniques include column chromatography on silica (B1680970) gel, preparative thin-layer chromatography (TLC), and recrystallization. nih.gov The choice of the purification method depends on the physical properties of the compound, such as its polarity and crystallinity. For closely related isomers, such as N1 and N2 substituted indazoles, careful selection of the chromatographic conditions is often necessary to achieve separation. google.com
Once purified, the structural elucidation and confirmation of the novel indazole derivatives are carried out using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. nih.gov
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, characteristic signals would be expected for the protons on the indazole and pyridine rings, as well as the methoxy group. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the aromatic rings and the methoxy group provide further confirmation of the structure. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. mdpi.comjmchemsci.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For bromo-substituted compounds, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands for C-H, C=C, C=N, and C-O bonds in the aromatic rings and the methoxy group would be expected in the IR spectrum of this compound. nih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which serves as a final confirmation of its purity and empirical formula.
A summary of the expected spectroscopic data for this compound is presented below.
Data Table: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5-7.0 (m, Ar-H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160-110 (Ar-C), ~54 (OCH₃) |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₁BrN₃O⁺, showing characteristic bromine isotopic pattern. |
| IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~1600-1450 (C=C, C=N), ~1250 (C-O) |
| Elemental Analysis | % Calculated: C, 51.34; H, 3.31; N, 13.82. Found: Consistent with calculated values. |
Note: The predicted spectral data are based on analogous compounds and serve as a general guide.
Molecular Target Identification and Mechanistic Elucidation of 4 Bromo 1 6 Methoxy 3 Pyridyl Indazole
In Vitro Screening Platforms for Initial Activity Assessment
The initial characterization of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (GSK2801) involved screening against a broad panel of molecular targets to determine its potency and selectivity. Thermal shift assays were employed to assess the compound's interaction with a wide range of bromodomains. thesgc.org In these assays, a significant thermal shift indicates that the compound binds to and stabilizes the protein.
Further screening was conducted using biolayer interferometry (BLI) against a panel of 42 biotin-labeled bromodomain proteins to confirm and quantify interactions. nih.govacs.org To assess selectivity beyond the bromodomain family, GSK2801 was also screened at a concentration of 10 µM against a panel of 55 receptors and ion channels, where it was found to be largely inactive, demonstrating its high specificity. thesgc.org
Identification and Validation of Specific Protein/Enzyme Targets
Through comprehensive screening, this compound was identified as a potent, acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. nih.govacs.org These two closely related proteins are core components of the nucleolar remodeling complex (NoRC), which plays a role in regulating the expression of non-coding RNAs. nih.govnih.gov The compound exhibits high selectivity for BAZ2A and BAZ2B, with some off-target activity noted against BRD9 and TAF1L bromodomains at higher concentrations. thesgc.orgresearchgate.net
Table 1: Target Profile of this compound (GSK2801)
| Target | Target Class | Role |
|---|---|---|
| BAZ2A | Epigenetic Reader (Bromodomain) | Component of the NoRC complex, involved in transcriptional silencing. nih.gov |
| BAZ2B | Epigenetic Reader (Bromodomain) | Component of the NoRC complex, regulates nucleosome mobilization. nih.govthesgc.org |
| BRD9 | Epigenetic Reader (Bromodomain) | Off-target; member of the SWI/SNF chromatin remodeling complex. nih.gov |
| TAF1L | Epigenetic Reader (Bromodomain) | Off-target; TATA-box binding protein associated factor. nih.gov |
The inhibitory potency of this compound against its primary targets was quantified using various biophysical and biochemical assays that measure binding affinity. While traditional enzymatic inhibition assays for kinases or IDO1 are not applicable to bromodomains, thermal shift assays and isothermal titration calorimetry provide quantitative measures of the compound's potency.
In thermal stability assays, GSK2801 at a 10 µM concentration induced a temperature shift (ΔTm) of 4.1 °C for BAZ2A and 2.7 °C for BAZ2B, indicating direct binding and stabilization. nih.govacs.org Significant, though smaller, shifts were also observed for the off-targets BRD9 (2.3 °C) and the second bromodomain of TAF1L (3.4 °C). nih.govacs.org Isothermal titration calorimetry (ITC) was used to determine the dissociation constants (KD), providing a precise measure of binding affinity.
Table 2: Inhibitory Potency (Binding Affinity) of this compound (GSK2801)
| Target | Assay Type | Potency (KD) |
|---|---|---|
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM thesgc.orgnih.govchemicalprobes.org |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM thesgc.orgnih.gov |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM nih.govacs.orgresearchgate.net |
| TAF1L | Isothermal Titration Calorimetry (ITC) | 3.2 µM nih.govacs.orgresearchgate.net |
A suite of biophysical techniques was employed to characterize the direct interaction between this compound and its targets.
Isothermal Titration Calorimetry (ITC): ITC experiments confirmed the binding affinity of GSK2801 to BAZ2A and BAZ2B, providing the dissociation constants (KD) of 257 nM and 136 nM, respectively. thesgc.orgnih.gov These experiments also determined the binding enthalpy change (ΔH) for BAZ2B to be -10.69 kcal/mol. thesgc.org
Biolayer Interferometry (BLI): BLI was used as an orthogonal method to measure binding kinetics. Dose-response BLI data for the interaction with BAZ2B yielded a KD value of 60 nM from steady-state fitting. nih.govacs.org
X-ray Crystallography: The co-crystal structure of GSK2801 bound to the BAZ2B bromodomain was solved, revealing a canonical acetyl-lysine competitive binding mode. nih.govthesgc.org The structure showed the compound occupying the acetyl-lysine binding pocket, with a carbonyl group forming a hydrogen bond with the conserved asparagine residue (N1944) and the indolizine (B1195054) ring making several hydrophobic interactions. nih.gov
Modulation of Intracellular Signaling Pathways and Cellular Responses
The biological effects of this compound have been investigated in cellular contexts to confirm its activity and explore its potential as a tool for cancer research.
To confirm that GSK2801 can engage its target within a cellular environment, a Fluorescence Recovery After Photobleaching (FRAP) assay was performed. nih.govnih.gov This assay utilized a GFP-tagged BAZ2A protein expressed in human osteosarcoma (U2OS) cells. Treatment with GSK2801 resulted in a faster fluorescence recovery time, indicating that the compound successfully displaced the GFP-BAZ2A protein from acetylated chromatin. nih.govthesgc.org
The anti-proliferative effects of GSK2801 have been evaluated in triple-negative breast cancer (TNBC) cell lines. nih.gov While the compound shows some activity as a single agent, it demonstrates significant synergistic growth inhibition when combined with BET bromodomain inhibitors like JQ1. nih.gov For instance, combination treatment in a panel of TNBC cell lines led to enhanced suppression of cell growth compared to either agent alone. nih.gov These studies suggest a mechanism involving the displacement of another bromodomain-containing protein, BRD2, from chromatin. nih.gov
As an inhibitor of BAZ2A/B, which are key components of the NoRC chromatin remodeling complex, GSK2801 serves as a crucial tool to probe the role of these proteins in gene regulation. nih.govnih.gov The NoRC is known for its role in transcriptional silencing. nih.gov
Studies combining GSK2801 with BET inhibitors in TNBC cells have shed light on its impact on protein localization and gene expression. nih.gov The synergistic effect of GSK2801 and JQ1 was linked to the enhanced displacement of BRD2 from the promoters and enhancers of ETS-regulated genes. nih.gov Furthermore, this combination also led to the displacement of BRD2 from ribosomal DNA (rDNA) in the nucleolus, resulting in a decrease in 45S rRNA, which points to a role for BRD2 in regulating RNA polymerase I transcription. nih.gov While these studies provide insight into the compound's effects in combination therapy, detailed global gene expression and proteomic analyses following single-agent treatment with this compound are not extensively detailed in the reviewed literature.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| BAZ2-ICR |
| BRD2 |
| BRD9 |
| Chaetocin |
| JQ1 |
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
The structure-activity relationship (SAR) of this compound and its related analogs has been investigated primarily in the context of protein kinase inhibition. Kinases, particularly those in the AGC family like Akt and receptor tyrosine kinases like Fibroblast Growth Factor Receptor (FGFR), are common targets for indazole-based inhibitors. nih.govrsc.org The indazole scaffold serves as a versatile template that can be functionalized at various positions to achieve high potency and selectivity. The SAR exploration focuses on how modifications to the core structure influence interactions within the ATP-binding pocket of these kinases.
Elucidation of Critical Pharmacophoric Elements for Target Interaction
Pharmacophore modeling for indazole-based kinase inhibitors reveals a consistent set of features essential for potent biological activity. These models are derived from structural data of inhibitors co-crystallized with their target kinases and computational studies. For compounds like this compound, the key pharmacophoric elements are oriented around the indazole core, which typically acts as a hinge-binding motif.
Key pharmacophoric features include:
Hydrogen Bond Acceptor/Donor System (Indazole Core): The indazole ring system is a critical pharmacophoric element, functioning as a bioisostere for the adenine (B156593) core of ATP. rsc.org Specifically, the N2 nitrogen of the indazole ring is perfectly positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a hinge region residue in the kinase ATP-binding site, such as Ala564 in FGFR1. rsc.orgnih.gov This interaction is fundamental for anchoring the inhibitor in the correct orientation.
N1-Aryl Substituent (Hydrophobic Pocket Occupancy): The substituent at the N1 position of the indazole ring projects into a hydrophobic pocket of the kinase. The 1-(6-methoxy-3-pyridyl) group in the title compound serves this role. The pyridyl ring itself provides favorable aromatic interactions, while the nitrogen atom within the ring can form additional hydrogen bonds, for instance with hinge residue Asp641 in some kinases. nih.gov The specific substitution pattern on this aryl ring is crucial for optimizing potency and selectivity.
Substituents on the Indazole Benzene (B151609) Ring (Selectivity and Potency Modulation): Substituents on the benzo portion of the indazole ring, such as the bromine atom at the C4 position, occupy specific sub-pockets within the ATP-binding site. These substituents can modulate the compound's electronic properties, solubility, and steric profile, which in turn affects binding affinity and selectivity against other kinases. The 4-bromo group can participate in hydrophobic interactions or potentially form halogen bonds, further stabilizing the ligand-protein complex.
A generalized pharmacophore model for a 1-aryl-indazole inhibitor targeting a kinase like FGFR is depicted below, highlighting the key interaction points.
| Pharmacophoric Feature | Corresponding Moiety in Compound | Interaction Type | Target Kinase Residue (Example) |
| Hydrogen Bond Acceptor | Indazole N2-Nitrogen | Hydrogen Bond | Hinge Region Backbone (e.g., Ala564) |
| Aromatic/Hydrophobic Group | N1-Pyridyl Ring | Hydrophobic & Aromatic Stacking | Hydrophobic Pocket |
| Hydrogen Bond Acceptor | Pyridyl Nitrogen | Hydrogen Bond | Hinge Region (e.g., Asp641) |
| Hydrophobic/Halogen Bond Feature | C4-Bromo Group | Hydrophobic or Halogen Bond | P-loop or other sub-pockets |
Impact of Substituent Modifications on Mechanistic Biological Activity
The biological activity of this compound is highly sensitive to modifications at several key positions. SAR studies on analogous series of indazole-based kinase inhibitors provide insight into the specific contributions of the 4-bromo and the 1-(6-methoxy-3-pyridyl) substituents.
Impact of the 4-Bromo Substituent:
The C4 position of the indazole ring is directed towards the solvent-exposed region or specific sub-pockets of the kinase active site. While direct SAR data for modifying the 4-bromo group in this specific compound is limited in publicly available literature, general principles of kinase inhibitor design suggest its importance. Halogen atoms, particularly bromine, are often incorporated to enhance binding affinity through favorable hydrophobic and halogen-bonding interactions. Replacing the bromine with smaller (e.g., H, F, Cl) or larger (e.g., I, methyl) groups would systematically probe the steric tolerance of this pocket. A change in activity upon such modifications would confirm the role of this substituent in optimizing target engagement. For instance, in many kinase inhibitor series, a bromo substituent provides a balance of lipophilicity and size that is optimal for potency.
Impact of the 1-(6-methoxy-3-pyridyl) Substituent:
The N1-substituent is critical for potency and selectivity. SAR studies on related indazole-pyridine inhibitors of Akt kinase have demonstrated the profound impact of modifications to this group. nih.gov
Position of the Pyridyl Nitrogen: The location of the nitrogen atom in the pyridyl ring is crucial for hinge-binding interactions. A 3-pyridyl isomer, as present in the title compound, is often optimal as it places the nitrogen in a position to form a key hydrogen bond without introducing steric clashes. In contrast, 2-pyridyl or 4-pyridyl analogs often show reduced activity due to suboptimal geometry for this interaction.
Substitution on the Pyridyl Ring: The 6-methoxy group plays a significant role. As an electron-donating group, it can influence the basicity of the pyridyl nitrogen, potentially strengthening its hydrogen bonding capability. Furthermore, it provides steric bulk that can orient the pyridyl ring for a more favorable conformation within the binding site. Removing the methoxy (B1213986) group or replacing it with other substituents (e.g., chloro, methyl) would significantly alter the inhibitor's activity, as shown in the illustrative data table below, which is based on SAR trends observed in related Akt inhibitor series.
The following table illustrates the expected impact of modifying the N1-pyridyl substituent on kinase inhibitory activity, based on established SAR principles for this class of compounds.
| Compound | N1-Substituent | Rationale for Activity Change | Relative Potency (Illustrative) |
| Parent Compound | 6-methoxy-3-pyridyl | Optimal positioning of pyridyl nitrogen for H-bonding; methoxy group enhances binding. | ++++ |
| Analog A | 3-pyridyl | Lacks the beneficial electronic/steric effect of the methoxy group. | +++ |
| Analog B | 2-pyridyl | Steric hindrance and suboptimal geometry for hinge interaction. | + |
| Analog C | 4-pyridyl | Incorrect vector for key H-bond formation with the hinge region. | ++ |
| Analog D | Phenyl | Lacks the critical hydrogen bond accepting pyridyl nitrogen. | + |
These SAR insights underscore the highly optimized nature of the this compound structure for potent kinase inhibition, where each substituent plays a defined role in anchoring the molecule within the ATP-binding site of its target.
Computational and Structural Biology Approaches to 4 Bromo 1 6 Methoxy 3 Pyridyl Indazole Interactions
Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity of the resulting complex. biotech-asia.org For compounds like 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, docking simulations are instrumental in identifying potential biological targets and elucidating the key intermolecular interactions that govern the binding event.
Indazole derivatives have been extensively studied as inhibitors of various protein kinases, such as Apoptosis signal-regulated kinase 1 (ASK1) and VEGFR-2, which are implicated in diseases like non-alcoholic steatohepatitis (NASH) and cancer. biotech-asia.orgnih.gov Docking studies of indazole-based compounds into the ATP-binding site of these kinases often reveal a common set of interactions. The indazole core typically forms crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a critical interaction for potent inhibition.
In the case of this compound, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while any N-H groups could serve as donors. The substituted pyridyl ring and the bromo group can explore different sub-pockets within the active site, contributing to binding affinity and selectivity through hydrophobic, van der Waals, and halogen bonding interactions. For example, docking studies on similar 4,6-substituted-1H-indazole derivatives against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) have shown that the indazole scaffold establishes key hydrogen bonds, while the substituents influence potency by interacting with various sub-pockets.
The results from docking simulations are typically quantified by a scoring function, which provides an estimate of the binding free energy (often in kcal/mol). Lower scores generally indicate a more favorable binding interaction.
Table 1: Representative Molecular Docking Results for Indazole Derivatives Against Protein Kinase Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Scaffolds | VEGFR-2 (PDB: 4AG8) | -7.39 | Cys919, Asp1046 |
| Indazole Scaffolds | VEGFR-2 (PDB: 4AGD) | -6.99 | Glu917, Cys1045 |
| 3-Carboxamide Indazoles | Renal Cancer Target (PDB: 6FEW) | -8.5 to -9.5 | Not specified |
This table is interactive and can be sorted by column.
Molecular Dynamics Simulations for Investigating Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the binding mode predicted by docking and to investigate the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov
For a complex involving this compound, an MD simulation would start with the lowest energy pose from docking. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation calculates the forces between all atoms and integrates Newton's equations of motion over short time steps (femtoseconds) for a duration typically ranging from nanoseconds to microseconds.
Key analyses performed during or after an MD simulation include:
Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone atoms to assess the stability of the complex. A stable RMSD plot over time suggests that the ligand remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid. It can reveal how ligand binding affects the protein's dynamics.
Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation, highlighting the most persistent and important interactions.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone.
By observing the trajectory, researchers can confirm if the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding model.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the inhibitory activity of newly designed compounds before they are synthesized.
The process involves several steps:
Data Set Collection: A series of indazole analogs with experimentally measured biological activity (e.g., IC50 values) is required.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potentials).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Once a validated QSAR model is established, it can be used to screen virtual libraries of this compound analogs, prioritizing the synthesis of compounds predicted to have the highest activity.
Virtual Screening and De Novo Design Strategies for Identifying Novel Indazole-Based Scaffolds
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the indazole scaffold, virtual screening can be used to explore vast chemical space and identify novel derivatives with potentially improved properties.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A large database of compounds is docked into the active site, and the molecules are ranked based on their docking scores. This approach is effective for discovering compounds with novel chemotypes that are sterically and electrostatically complementary to the binding site.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of existing active ligands. A model (pharmacophore) of the key chemical features required for activity is created based on known active molecules. This pharmacophore is then used to search libraries for other molecules that possess the same features.
De novo design strategies take this a step further by computationally building new molecules from scratch or by modifying existing ones. Algorithms can place molecular fragments within the active site and link them together to create novel structures, such as new indazole-based scaffolds, that are optimized for binding to the target.
X-ray Crystallography and NMR Spectroscopy for Atomic-Level Structural Elucidation of Target-Ligand Complexes
While computational methods provide valuable predictions, experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for providing definitive, atomic-level structural information. nih.gov
X-ray Crystallography: This technique can determine the precise 3D structure of a ligand-protein complex at atomic resolution. To do this, the protein must be crystallized with the ligand bound to it. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density and, subsequently, the positions of all atoms. A crystal structure of this compound bound to its target would unambiguously confirm its binding mode, orientation, and specific interactions with amino acid residues, providing invaluable information for structure-based drug design.
NMR Spectroscopy: NMR is a versatile technique used to determine the structure of molecules in solution. For small molecules like this compound, 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the chemical structure after synthesis. nih.govresearchgate.netnih.gov NMR can also be used to study ligand-protein interactions. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which ligands in a mixture bind to a target protein and can map the ligand's binding epitope. Chemical Shift Perturbation (CSP) studies can identify the specific amino acids in the protein that are affected by ligand binding.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Indazole Ring Systems
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.1-8.3 | ~135-141 |
| H-4 | ~7.6-7.8 | ~120-127 |
| H-5 | ~7.1-7.3 | ~121-123 |
| H-6 | ~7.4-7.6 | ~127-129 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the ring system. This table provides a general range. nih.govnih.govipb.pt
Preclinical Pharmacokinetic and Metabolic Profiling of 4 Bromo 1 6 Methoxy 3 Pyridyl Indazole Excluding Human Data
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
No specific studies detailing the in vitro ADME properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole were identified.
Data on the extent to which this compound binds to plasma proteins, such as albumin, in various preclinical species are not available in the public domain.
There are no published studies that have assessed the metabolic stability of this compound in liver microsomes or hepatocytes from common preclinical species (e.g., rat, mouse, dog, monkey).
Information regarding the primary metabolic pathways of this compound, including the specific cytochrome P450 (CYP) isoforms responsible for its metabolism and the identity of its major metabolites, has not been publicly reported.
No data from in vitro permeability assays, such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), are available to predict the potential for this compound to be absorbed across the intestinal barrier.
In Vivo Pharmacokinetic Studies in Relevant Animal Models
No published in vivo pharmacokinetic studies for this compound in any animal models were found.
Due to the absence of in vivo studies, critical pharmacokinetic parameters such as oral bioavailability, plasma clearance, volume of distribution, and elimination half-life for this compound remain undetermined.
Tissue Distribution Analysis
Currently, there is no publicly available data from preclinical studies detailing the tissue distribution of this compound in any animal models. Such studies would be essential to understand the extent to which the compound and its potential metabolites penetrate various tissues and organs. This information is critical for assessing the compound's potential sites of action and off-target effects.
A typical tissue distribution study would involve administering the compound to a relevant animal species and subsequently measuring its concentration in various tissues such as the brain, liver, kidneys, heart, lungs, and muscle at different time points. This would provide key parameters like the tissue-to-plasma concentration ratio.
Table 1: Illustrative Data Table for Tissue Distribution of this compound (Hypothetical Data)
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 4h | Concentration (ng/g) at 24h |
| Brain | Data Not Available | Data Not Available | Data Not Available |
| Liver | Data Not Available | Data Not Available | Data Not Available |
| Kidney | Data Not Available | Data Not Available | Data Not Available |
| Heart | Data Not Available | Data Not Available | Data Not Available |
| Lung | Data Not Available | Data Not Available | Data Not Available |
| Muscle | Data Not Available | Data Not Available | Data Not Available |
Metabolite Identification and Quantification in Animal Biological Matrices
Detailed studies on the metabolic fate of this compound in preclinical species have not been published. The identification and quantification of metabolites in biological matrices such as plasma, urine, and feces are fundamental to understanding the compound's clearance mechanisms and identifying any potentially active or reactive metabolites.
Metabolic pathways for a compound like this compound could potentially involve oxidation, demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic rings, and conjugation reactions (e.g., glucuronidation, sulfation). In vitro systems using liver microsomes or hepatocytes from various animal species would be a common starting point for such investigations, followed by in vivo studies.
Table 2: Potential Metabolites of this compound in Animal Models (Hypothetical)
| Metabolite | Proposed Biotransformation | Biological Matrix |
| M1 | O-demethylation of the methoxy group | Data Not Available |
| M2 | Hydroxylation of the pyridyl ring | Data Not Available |
| M3 | Hydroxylation of the indazole ring | Data Not Available |
| M4 | Glucuronide conjugate of a hydroxylated metabolite | Data Not Available |
| M5 | Sulfate conjugate of a hydroxylated metabolite | Data Not Available |
Correlation of Structural Features of this compound with Its Preclinical ADME Properties
Due to the absence of preclinical ADME data, a correlation of the structural features of this compound with its pharmacokinetic properties cannot be established at this time. However, a theoretical analysis of its structure can provide some predictions:
Lipophilicity : The presence of the bromo and aromatic ring systems suggests a degree of lipophilicity, which would influence its absorption and distribution.
Metabolic Sites : The methoxy group and the aromatic rings represent potential sites for metabolic transformation by cytochrome P450 enzymes. The pyridine (B92270) nitrogen also offers a site for potential N-oxidation.
Hydrogen Bonding : The nitrogen atoms in the indazole and pyridine rings can act as hydrogen bond acceptors, which may influence solubility and interactions with transporters and metabolic enzymes.
Further research is imperative to empirically determine the ADME profile of this compound and to validate any structure-based predictions.
Advanced Research Applications and Future Directions for 4 Bromo 1 6 Methoxy 3 Pyridyl Indazole
Development of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole as Chemical Probes for Biological System Interrogation
The development of a chemical probe requires a compound to possess high potency, selectivity, and a well-understood mechanism of action to reliably investigate biological systems. Without any biological data for this compound, its potential as a chemical probe is unknown.
Strategies for Further Optimization of this compound Derivatives for Enhanced Research Utility
Optimization strategies for any lead compound typically involve systematic modifications of its chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profiles. In the absence of initial data on this compound, any discussion of optimization would be purely hypothetical and not based on empirical evidence.
Exploration of Novel Research Avenues Based on Mechanistic Insights Derived from this compound Studies
Mechanistic insights are fundamental to exploring new research avenues. As no studies detailing the mechanism of action of this compound are available, this section cannot be addressed.
Integration of Omics Technologies (e.g., transcriptomics, proteomics) for a Holistic Understanding of Compound Effects
Omics technologies are powerful tools for understanding the global effects of a compound on a biological system. However, the application of these technologies is predicated on the existence of a compound with known biological activity.
Challenges and Future Opportunities in Indazole-Based Chemical Research and Development
While there are general challenges and opportunities in the field of indazole-based research, such as the development of more efficient synthetic routes and the exploration of new biological targets, these cannot be specifically tailored to this compound without initial research findings. nih.govnih.gov The broader indazole class continues to be a promising area for the discovery of new therapeutic agents. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between a bromo-indazole precursor and a 6-methoxy-3-pyridyl boronic acid derivative. Optimize reaction conditions by testing solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%). Monitor reaction progress using TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >70% purity. Further recrystallization in ethanol improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the indazole core (e.g., aromatic protons at δ 7.5–8.5 ppm) and methoxy-pyridyl substituents (e.g., OCH₃ at δ ~3.9 ppm).
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~318.03 g/mol).
- FTIR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve absolute stereochemistry and bond angles .
Q. What are the solubility and stability profiles of this compound in common solvents, and how should storage conditions be optimized?
- Methodological Answer : The compound is highly soluble in DMSO and DMF but poorly soluble in water. Stability tests indicate degradation under prolonged light exposure. Recommended storage: 2–8°C in amber vials under inert gas (N₂/Ar). Use stability-indicating HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation over time .
Q. What safety precautions are necessary when handling brominated indazole derivatives like this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation of dust. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store separately from oxidizing agents and acids. Refer to SDS guidelines for brominated heterocycles .
Advanced Research Questions
Q. How does the bromine substituent at position 4 influence the compound's electronic properties and reactivity in further functionalization?
- Methodological Answer : The bromine atom is electron-withdrawing, activating the indazole core for nucleophilic aromatic substitution (SNAr) or cross-coupling. DFT calculations (e.g., Gaussian 09) reveal reduced electron density at C-4, facilitating reactions with amines or thiols. Compare Fukui indices to predict regioselectivity in functionalization reactions .
Q. What strategies can resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic kinase inhibition vs. cell proliferation). Control for assay-specific variables:
- Kinase assays : Test ATP concentration dependence (e.g., 1–100 µM).
- Cell-based assays : Use isogenic cell lines to isolate target effects.
- Off-target profiling : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Q. How can computational modeling predict the target binding affinity of this compound with FGFR kinases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using FGFR1 crystal structures (PDB: 3RH0). Optimize binding poses with MM-GBSA free energy calculations. Validate predictions with MD simulations (GROMACS) over 100 ns. Compare binding modes to known FGFR inhibitors (e.g., Erdafitinib) to prioritize synthetic analogs .
Q. What are the challenges in achieving regioselectivity during the functionalization of the indazole core, and how can directing groups be employed?
- Methodological Answer : Competing reactivity at C-3 and C-5 positions complicates regioselectivity. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
